molecular formula C26H25N3O4S2 B12009671 Isobutyl 2-(1-ethyl-2-oxoindolin-3-ylidene)-7-methyl-3-oxo-5-(thiophen-2-yl)-3,5-dihydro-2H-thiazolo[3,2-a]pyrimidine-6-carboxylate CAS No. 618078-08-3

Isobutyl 2-(1-ethyl-2-oxoindolin-3-ylidene)-7-methyl-3-oxo-5-(thiophen-2-yl)-3,5-dihydro-2H-thiazolo[3,2-a]pyrimidine-6-carboxylate

Cat. No.: B12009671
CAS No.: 618078-08-3
M. Wt: 507.6 g/mol
InChI Key: UXYUDQKELRITAE-XDOYNYLZSA-N
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Description

Isobutyl 2-(1-ethyl-2-oxoindolin-3-ylidene)-7-methyl-3-oxo-5-(thiophen-2-yl)-3,5-dihydro-2H-thiazolo[3,2-a]pyrimidine-6-carboxylate is a complex organic compound that belongs to the class of heterocyclic compounds. This compound is characterized by its unique structure, which includes an indolinone moiety, a thiazolopyrimidine ring, and a thiophene group. The presence of these diverse functional groups makes it an interesting subject for various chemical and biological studies.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of Isobutyl 2-(1-ethyl-2-oxoindolin-3-ylidene)-7-methyl-3-oxo-5-(thiophen-2-yl)-3,5-dihydro-2H-thiazolo[3,2-a]pyrimidine-6-carboxylate typically involves multiple steps, starting from readily available starting materials. One common synthetic route involves the condensation of 2-oxoindoline with an appropriate aldehyde to form the indolinone intermediate. This intermediate is then reacted with a thiazolopyrimidine derivative under specific conditions to yield the final product.

The reaction conditions often include the use of solvents such as ethanol or methanol, and catalysts like piperidine or triethylamine. The reactions are typically carried out under reflux conditions to ensure complete conversion of the starting materials to the desired product.

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems can enhance the efficiency and yield of the synthesis. Additionally, purification techniques such as recrystallization or chromatography are employed to obtain the compound in high purity.

Chemical Reactions Analysis

Types of Reactions

Isobutyl 2-(1-ethyl-2-oxoindolin-3-ylidene)-7-methyl-3-oxo-5-(thiophen-2-yl)-3,5-dihydro-2H-thiazolo[3,2-a]pyrimidine-6-carboxylate can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized to form corresponding sulfoxides or sulfones.

    Reduction: Reduction reactions can convert the carbonyl groups to alcohols.

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like hydrogen peroxide or m-chloroperbenzoic acid for oxidation, and reducing agents like sodium borohydride or lithium aluminum hydride for reduction. Substitution reactions often require the use of Lewis acids or bases as catalysts.

Major Products Formed

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation of the thiophene ring can yield sulfoxides or sulfones, while reduction of the carbonyl groups can produce alcohols.

Scientific Research Applications

Isobutyl 2-(1-ethyl-2-oxoindolin-3-ylidene)-7-methyl-3-oxo-5-(thiophen-2-yl)-3,5-dihydro-2H-thiazolo[3,2-a]pyrimidine-6-carboxylate has several scientific research applications:

Mechanism of Action

The mechanism of action of Isobutyl 2-(1-ethyl-2-oxoindolin-3-ylidene)-7-methyl-3-oxo-5-(thiophen-2-yl)-3,5-dihydro-2H-thiazolo[3,2-a]pyrimidine-6-carboxylate involves its interaction with specific molecular targets. In biological systems, it may interact with enzymes or receptors, leading to the modulation of cellular pathways. For example, it has been shown to induce apoptosis in cancer cells by activating caspases and other apoptotic proteins .

Comparison with Similar Compounds

Similar Compounds

    2-Oxoindoline-based compounds: These compounds share the indolinone moiety and exhibit similar biological activities.

    Thiazolopyrimidine derivatives: These compounds have the thiazolopyrimidine ring and are studied for their potential therapeutic applications.

    Thiophene-containing compounds: These compounds include the thiophene ring and are known for their diverse chemical reactivity.

Uniqueness

Isobutyl 2-(1-ethyl-2-oxoindolin-3-ylidene)-7-methyl-3-oxo-5-(thiophen-2-yl)-3,5-dihydro-2H-thiazolo[3,2-a]pyrimidine-6-carboxylate is unique due to the combination of these three functional groups in a single molecule. This unique structure contributes to its diverse chemical reactivity and potential biological activity, making it a valuable compound for scientific research and industrial applications.

Properties

CAS No.

618078-08-3

Molecular Formula

C26H25N3O4S2

Molecular Weight

507.6 g/mol

IUPAC Name

2-methylpropyl (2Z)-2-(1-ethyl-2-oxoindol-3-ylidene)-7-methyl-3-oxo-5-thiophen-2-yl-5H-[1,3]thiazolo[3,2-a]pyrimidine-6-carboxylate

InChI

InChI=1S/C26H25N3O4S2/c1-5-28-17-10-7-6-9-16(17)20(23(28)30)22-24(31)29-21(18-11-8-12-34-18)19(15(4)27-26(29)35-22)25(32)33-13-14(2)3/h6-12,14,21H,5,13H2,1-4H3/b22-20-

InChI Key

UXYUDQKELRITAE-XDOYNYLZSA-N

Isomeric SMILES

CCN1C2=CC=CC=C2/C(=C/3\C(=O)N4C(C(=C(N=C4S3)C)C(=O)OCC(C)C)C5=CC=CS5)/C1=O

Canonical SMILES

CCN1C2=CC=CC=C2C(=C3C(=O)N4C(C(=C(N=C4S3)C)C(=O)OCC(C)C)C5=CC=CS5)C1=O

Origin of Product

United States

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